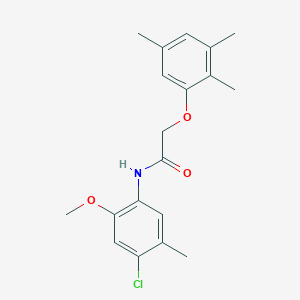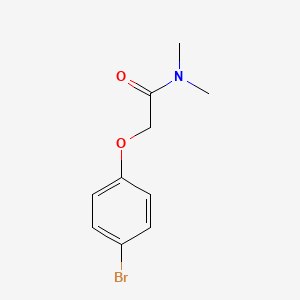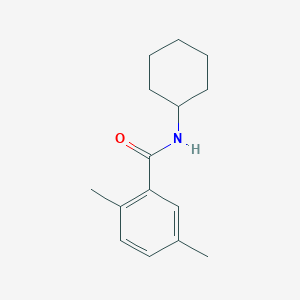![molecular formula C13H17NO5S B5831326 [4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid exerts its effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by [4-(1-piperidinylsulfonyl)phenoxy]acetic acid leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid in lab experiments is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several possible future directions for research involving [4-(1-piperidinylsulfonyl)phenoxy]acetic acid. One area of interest is its potential application in the treatment of cancer. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human clinical trials. Another area of interest is its potential application in the treatment of neurological disorders. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for this and other neurological disorders.
Synthesis Methods
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 4-hydroxyphenylacetic acid. Another method involves the reaction of 4-(1-piperidinylsulfonyl)phenol with chloroacetic acid in the presence of a base. The resulting compound is then hydrolyzed to obtain [4-(1-piperidinylsulfonyl)phenoxy]acetic acid.
Scientific Research Applications
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)10-19-11-4-6-12(7-5-11)20(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBUOXLYAUYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)


![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)